molecular formula C37H67N11O9 B12542234 L-Lysyl-L-prolyl-L-leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-leucine CAS No. 657412-31-2

L-Lysyl-L-prolyl-L-leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-leucine

Cat. No.: B12542234
CAS No.: 657412-31-2
M. Wt: 810.0 g/mol
InChI Key: XPILXTBAJGNRMP-BMGWUDNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of L-Lysyl-L-prolyl-L-leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-leucine

IUPAC Nomenclature and Systematic Identification

The IUPAC name for this compound is derived from its linear sequence of seven amino acids, with specific modifications to the ornithine residue. The systematic designation is:
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid.

Key features include:

  • L-configuration at all chiral centers, consistent with natural amino acids.
  • N~5~-(diaminomethylidene) modification on the ornithine residue, introducing a guanidino-like group at the δ-position.
  • Terminal carboxyl group on the C-terminal leucine.

The molecular formula is C₄₅H₈₅N₁₉O₁₀ , with a calculated molecular weight of 1,052.3 g/mol .

Primary Sequence Analysis and Residue Configuration

The heptapeptide sequence is Lys-Pro-Leu-Ser-Orn(diaminomethylidene)-Pro-Leu , with the following residue-level properties:

Position Amino Acid Side Chain Properties Role in Structure
1 Lysine Positively charged (ε-amine) Enhances solubility and cationicity
2 Proline Cyclic (rigid pyrrolidine ring) Introduces structural kinks
3 Leucine Hydrophobic (isobutyl group) Promotes membrane interactions
4 Serine Polar (hydroxyl group) Stabilizes via hydrogen bonding
5 Ornithine (mod.) Diaminomethylidene at δ-amine Mimics arginine’s guanidinium group
6 Proline Cyclic Disrupts α-helix formation
7 Leucine Hydrophobic Anchors C-terminal region

The alternating hydrophobic (Leu, Pro) and cationic (Lys, modified Orn) residues suggest a balance between membrane permeability and electrostatic interactions.

Three-Dimensional Conformational Studies

Computational modeling predicts a β-turn-rich structure due to the dual proline residues at positions 2 and 6, which impose steric constraints. Molecular dynamics simulations indicate:

  • Radius of gyration : 8.2 Å, suggesting a compact fold in aqueous solutions.
  • Solvent-accessible surface area : 1,240 Ų, with hydrophobic residues clustered on one face.

Nuclear magnetic resonance (NMR) studies of analogous peptides reveal that the diaminomethylidene-ornithine moiety induces a local α-helical twist (residues 4–6), stabilized by hydrogen bonds between the Ser hydroxyl and Orn’s modified amine.

Isopeptide Bond Formation in Diaminomethylidene-Ornithine Moieties

The N~5~-(diaminomethylidene) group on ornithine facilitates isopeptide bond formation via its δ-amine. This non-canonical linkage, observed in δ-poly-L-ornithine polymers, involves:

  • Activation : ATP-dependent adenylation of the δ-amine.
  • Ligation : Nucleophilic attack by the α-carboxyl of the subsequent residue.

Chemical labeling experiments using dansyl chloride confirm that >90% of the δ-amines participate in isopeptide bonds, leaving α-amines free for solubility.

Bond Type Frequency in Structure Stability (kcal/mol)
α-peptide 6 -15.2 ± 0.8
δ-isopeptide 1 (Orn-Pro linkage) -13.9 ± 1.1

Comparative Structural Analysis With Related Polycationic Peptides

This heptapeptide shares features with two peptide families:

A. Poly-L-lysine and Poly-L-ornithine
  • Charge density : The heptapeptide’s +4 charge (Lys, modified Orn) exceeds ε-poly-L-lysine’s +1 per residue but is less dense than δ-poly-L-ornithine’s +1.5.
  • Backbone flexibility : Dual prolines reduce rigidity compared to linear polylysine.
B. Antimicrobial Peptides (AMPs)
  • Hydrophobic ratio : 42.9% (3/7 residues) vs. 30–50% in AMPs like indolicidin.
  • Cationic clusters : Lys¹ and Orn⁵ align spatially, mimicking the "cationic patch" of human defensins.
Feature This Heptapeptide ε-Poly-L-lysine δ-Poly-L-ornithine
Average charge/residue +0.57 +1.0 +1.5
Dominant secondary structure β-turns Random coil Extended helix
Isopeptide bonds 1 0 All δ-linked

Properties

CAS No.

657412-31-2

Molecular Formula

C37H67N11O9

Molecular Weight

810.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C37H67N11O9/c1-21(2)18-25(44-32(52)28-12-8-16-47(28)34(54)23(39)10-5-6-14-38)30(50)46-27(20-49)31(51)43-24(11-7-15-42-37(40)41)35(55)48-17-9-13-29(48)33(53)45-26(36(56)57)19-22(3)4/h21-29,49H,5-20,38-39H2,1-4H3,(H,43,51)(H,44,52)(H,45,53)(H,46,50)(H,56,57)(H4,40,41,42)/t23-,24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

XPILXTBAJGNRMP-BMGWUDNWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)O)NC(=O)C2CCCN2C(=O)C(CCCCN)N

Origin of Product

United States

Biological Activity

L-Lysyl-L-prolyl-L-leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-leucine is a complex peptide with significant potential in biological applications, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, effects on protein synthesis, and potential therapeutic uses.

  • Molecular Formula : C45_{45}H79_{79}N13_{13}O12_{12}
  • Molecular Weight : 994.2 g/mol
  • CAS Number : 654067-30-8

The biological activity of this compound can be attributed to its constituent amino acids, particularly leucine, which is known for its role in stimulating protein synthesis through the mTOR (mechanistic target of rapamycin) signaling pathway. Leucine acts as a key regulator in muscle protein synthesis and cellular metabolism.

Key Mechanisms:

  • mTOR Pathway Activation : Leucine activates mTORC1, which is crucial for protein synthesis.
  • Translation Initiation : The compound enhances the phosphorylation of key proteins involved in translation initiation, such as eukaryotic initiation factor 4E (eIF4E) and ribosomal protein S6 kinase (S6K1) .
  • Cellular Uptake Regulation : The transport mechanisms for essential amino acids like leucine are influenced by various transporters that facilitate their uptake into cells, further promoting mTOR activation .

Biological Activity Studies

Research studies have demonstrated the effects of leucine and related peptides on various tissues. Below is a summary table of findings from notable studies:

StudySubjectFindings
RatsOral administration of leucine increased protein synthesis in skeletal muscle and other tissues through mTOR signaling.
Food-deprived RatsLeucine uniquely stimulated protein synthesis compared to other branched-chain amino acids (BCAAs).
Cell CulturesDemonstrated enhanced cell proliferation and survival rates with leucine supplementation.

Case Studies

  • Leucine Supplementation in Muscle Recovery :
    • A study involving athletes showed that supplementation with leucine-rich peptides improved recovery times post-exercise by enhancing muscle protein synthesis.
  • Leucine's Role in Metabolic Disorders :
    • Research indicated that leucine supplementation could play a role in managing metabolic disorders by improving insulin sensitivity and glucose metabolism.

Potential Therapeutic Applications

The unique properties of this compound suggest several therapeutic applications:

  • Muscle Wasting Disorders : Its ability to stimulate protein synthesis may benefit patients suffering from cachexia or sarcopenia.
  • Metabolic Syndrome Management : Enhancing insulin sensitivity through leucine pathways could aid in the treatment of type 2 diabetes.
  • Neuroprotective Effects : Emerging research suggests that amino acids may have neuroprotective properties, warranting further investigation into this compound's effects on neuronal health.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:

  • Immunomodulation : Peptides similar to this compound have been shown to modulate immune responses. For example, glutamine supplementation has been linked to improved lymphocyte activation and reduced infections in critically ill patients. The structural features of the compound may enhance these immunomodulatory effects.
  • Nutritional Support : The amino acid composition suggests potential benefits in nutritional therapies, particularly for patients undergoing chemotherapy or radiotherapy. Studies indicate that glutamine-enriched formulas can improve nutritional status and quality of life in cancer patients.
  • Antioxidant Properties : The presence of specific amino acids may contribute to antioxidant effects, helping to mitigate oxidative stress in various biological systems.

Therapeutic Applications

The therapeutic applications of L-Lysyl-L-prolyl-L-leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-leucine are diverse:

  • Cancer Treatment : Research indicates that compounds with similar structures can inhibit lysine-specific demethylase-1 (LSD-1), which is implicated in various cancers such as prostate, breast, and lung cancer . This inhibition can lead to reduced tumor growth and improved patient outcomes.
  • Wound Healing : Peptides have been shown to promote wound healing by enhancing cellular proliferation and migration. The compound's structure may facilitate these processes, making it a candidate for developing new wound healing therapies.

Case Study 1: Immunomodulation in Critically Ill Patients

A randomized controlled trial involving 28 critically ill patients demonstrated that those receiving glutamine-enriched parenteral nutrition experienced significantly lower rates of nosocomial infections compared to the standard nutrition group. The study highlighted an increase in lymphocyte activation markers such as CD25, crucial for immune response.

Case Study 2: Nutritional Supplementation in Cancer Therapy

In a study involving 40 head and neck cancer patients, those receiving L-alanylleucine supplementation showed improved treatment tolerance and reduced acute radiotherapy-related toxicities compared to the placebo group. Significant differences were noted in nutritional assessment scores and quality of life metrics.

Table 1: Summary of Biological Activities

Activity TypeDescription
ImmunomodulationEnhances lymphocyte activation; reduces infection rates in critically ill patients
Nutritional SupportImproves nutritional status and quality of life in cancer patients undergoing treatment
Antioxidant EffectsMitigates oxidative stress through antioxidant properties

Table 2: Case Study Outcomes

StudyPopulationInterventionOutcomeFindings
Immunomodulation StudyCritically ill patients (n=28)Glutamine-enriched parenteral nutritionReduced nosocomial infectionsLower infection rates (14 vs 25 episodes)
Cancer Nutritional StudyCancer patients (n=40)L-alanylleucine supplementationImproved nutritional status & QoLEnhanced scores and reduced treatment-related toxicities

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, molecular, and functional aspects of the target compound with related peptides from the evidence:

Compound Key Residues/Modifications Molecular Weight Functional Implications Reference
Target Compound Lys, Pro, Leu, Ser, Orn(δ-NH-C(NH2)2) ~950–1,000 Da Enhanced H-bonding via modified ornithine; lysine improves solubility.
L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine Leu, Ser, Met, Pro, Orn(δ-NH-C(NH2)2) 829.06 Da Methionine introduces oxidation sensitivity; lacks lysine, reducing positive charge.
[Sar9,Met(O2)11]-Substance P Gln, Phe, Phe, N-methylglycine, Met(O2) ~1,300 Da Sulfone-modified methionine enhances stability; aromatic residues favor receptor binding.
N~5~-(Diaminomethylene)ornithylprolylprolylglycylphenylalanylserylprolylphenylalanyl-N~5~-(diaminomethylene)ornithine Two Orn(δ-NH-C(NH2)2) residues, Gly, Phe ~1,200 Da Dual modified ornithines amplify binding affinity; glycine increases flexibility.
L-Leucine, L-seryl-L-leucylglycyl-L-seryl-L-prolyl-L-valyl-L-leucylglycyl Val, additional Ser, Gly ~800 Da Valine’s branching may stabilize β-sheet structures; lacks modified ornithine.

Key Structural and Functional Insights

This modification is absent in , reducing its interaction versatility. Compounds with dual modified ornithines (e.g., ) may exhibit higher binding affinity but increased synthetic complexity.

Residue-Specific Properties: Methionine vs. Lysine: Methionine in confers oxidation liability, whereas lysine in the target compound enhances aqueous solubility and cationic character.

Functional Trade-offs :

  • The target compound balances charge (lysine) and binding (modified ornithine), whereas prioritizes receptor targeting via aromatic residues.
  • Simpler peptides like lack specialized modifications, limiting their functional scope.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.